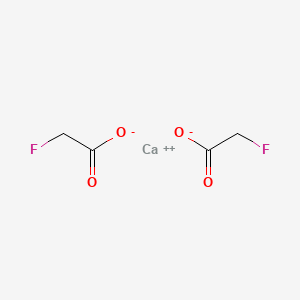
Magnesium fluoroacetate
Vue d'ensemble
Description
Magnesium fluoroacetate is an organofluorine compound that contains magnesium, fluorine, and acetate ions. It is known for its high toxicity and is used primarily as a pesticide. The compound is similar to sodium fluoroacetate, which is also used as a rodenticide. This compound is a colorless, odorless crystalline substance that is highly soluble in water.
Méthodes De Préparation
Magnesium fluoroacetate can be synthesized through various methods. One common method involves the reaction of magnesium acetate with fluoroacetic acid. The reaction typically occurs in an aqueous solution and requires careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods often involve the use of magnesium chloride and sodium fluoroacetate, which react to form this compound and sodium chloride as a byproduct.
Analyse Des Réactions Chimiques
Magnesium fluoroacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to produce carbon dioxide and fluoride ions.
Reduction: Reduction reactions can convert this compound to less toxic compounds.
Substitution: In substitution reactions, the fluoroacetate group can be replaced by other functional groups, leading to the formation of various derivatives. Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include carbon dioxide, fluoride ions, and various organic derivatives.
Applications De Recherche Scientifique
Magnesium fluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine atoms into organic molecules.
Biology: The compound is studied for its effects on cellular metabolism and enzyme activity.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly in targeting specific metabolic pathways.
Industry: this compound is used in the production of certain polymers and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of magnesium fluoroacetate involves its conversion to fluoroacetate ions in the body. These ions inhibit the enzyme aconitase in the citric acid cycle, leading to the accumulation of citrate and disruption of cellular respiration. This inhibition ultimately results in the cessation of ATP production, causing cell death. The molecular targets include aconitase and other enzymes involved in the citric acid cycle.
Comparaison Avec Des Composés Similaires
Magnesium fluoroacetate is similar to other fluoroacetate compounds, such as sodium fluoroacetate and potassium fluoroacetate. it is unique in its use of magnesium as the cation, which can influence its solubility and reactivity. Similar compounds include:
Sodium fluoroacetate: Used as a rodenticide and has similar toxicological properties.
Potassium fluoroacetate: Also used as a pesticide and shares similar mechanisms of action.
Calcium fluoroacetate: Less commonly used but has similar chemical properties.
This compound stands out due to its specific applications in industrial and research settings, where its unique properties are leveraged for various chemical processes.
Propriétés
IUPAC Name |
magnesium;2-fluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3FO2.Mg/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDKGAGSXQRVIR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])F.C(C(=O)[O-])F.[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2MgO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
144-49-0 (Parent) | |
| Record name | Acetic acid, fluoro-, magnesium(II) salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60213553 | |
| Record name | Acetic acid, fluoro-, magnesium(II) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63905-88-4 | |
| Record name | Acetic acid, fluoro-, magnesium(II) salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, fluoro-, magnesium(II) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenamine, 4-chloro-N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B3371137.png)
![Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy-](/img/structure/B3371142.png)










